molecular formula C22H22FN3O2S B2966333 2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899904-83-7

2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2966333
CAS RN: 899904-83-7
M. Wt: 411.5
InChI Key: DUILQEYWMXWSKU-UHFFFAOYSA-N
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Description

2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activity

2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide and related compounds have been investigated for their antihypertensive activity. A study focused on the synthesis and testing of similar compounds for their effectiveness as antihypertensive agents, revealing that certain substitutions at specific positions enhanced their activity in this regard (Caroon et al., 1981).

Neuropharmacological Profile

This compound has been studied for its neuropharmacological properties. Research on similar peripheral benzodiazepine receptor agonists has indicated their potential in exhibiting anxiolytic-like properties, which could have implications for the treatment of anxiety and related disorders (Okuyama et al., 1999).

Potential in Antipsychotic Treatment

Compounds with a similar structure have been examined for their potential as novel antipsychotics, showing promise in treating schizophrenia and bipolar mania. These compounds exhibit significant antagonism at specific dopamine and serotonin receptors, suggesting a potential role in psychopharmacology (Rasmussen et al., 2005).

Anti-inflammatory and Analgesic Activity

Related compounds have demonstrated anti-inflammatory and analgesic activities. Studies have focused on the synthesis of such compounds and their pharmacological testing, indicating their potential use in treating inflammation and pain (Mazzone et al., 1987).

Anticonvulsant Activity

The compound's analogs have been explored for their anticonvulsant activity, particularly in the treatment of epilepsy. Research has shown that certain substitutions can increase the anticonvulsant effectiveness of these compounds (Obniska et al., 2006).

properties

IUPAC Name

2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-9-7-17(8-10-18)24-19(27)14-29-21-20(15-5-4-6-16(23)13-15)25-22(26-21)11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILQEYWMXWSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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